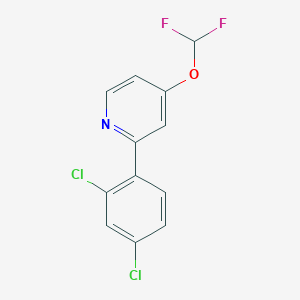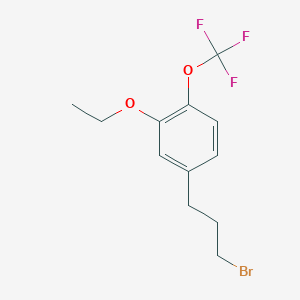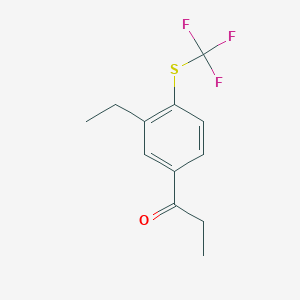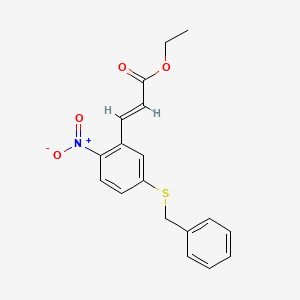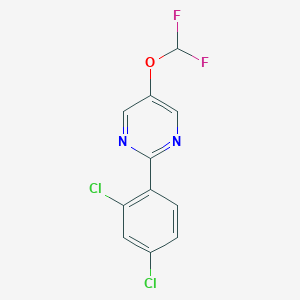![molecular formula C9H11ClO B14045388 [(1-Chloropropan-2-yl)oxy]benzene CAS No. 13684-97-4](/img/structure/B14045388.png)
[(1-Chloropropan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxypropanyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenoxypropanyl chloride can be synthesized from 2-phenoxypropionic acid. The process involves dissolving 2-phenoxypropionic acid in an organic solvent, adding a catalyst, and controlling the temperature between 0-140°C. An acyl chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), is then added. The mixture is heated and refluxed while continuously stirring to complete the reaction .
Industrial Production Methods: In industrial settings, the production of 2-Phenoxypropanyl chloride follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenoxypropanyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Reacts with alcohols to form esters. This reaction often requires a base like pyridine to facilitate the process.
Thiols: Reacts with thiols to form thioesters, usually in the presence of a base.
Major Products:
- Amides
- Esters
- Thioesters
Aplicaciones Científicas De Investigación
2-Phenoxypropanyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Phenoxypropanyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
2-Phenoxypropionic acid: The precursor to 2-Phenoxypropanyl chloride.
Phenoxyacetic acid: Another phenoxy compound with similar reactivity but different applications.
Phenoxyethanol: A related compound used as a preservative and solvent.
Uniqueness: 2-Phenoxypropanyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Propiedades
Número CAS |
13684-97-4 |
|---|---|
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-chloropropan-2-yloxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
QTBREQXZXJCAGW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


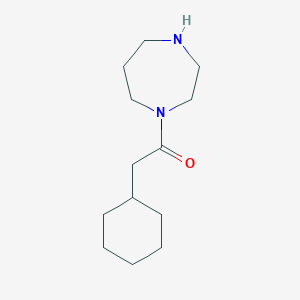
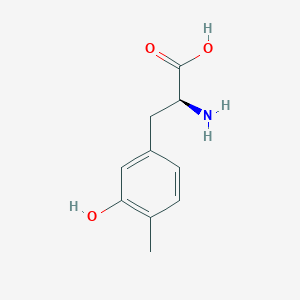
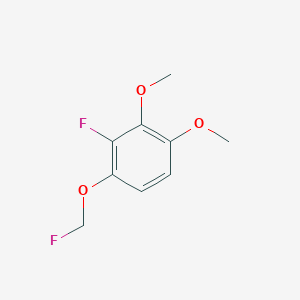
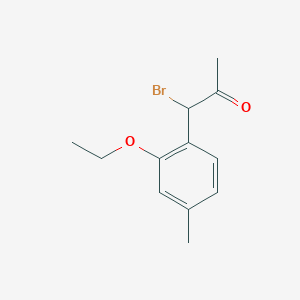
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
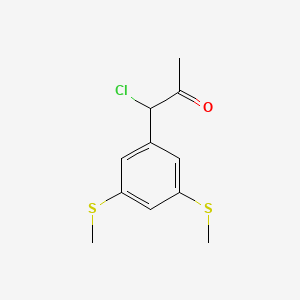
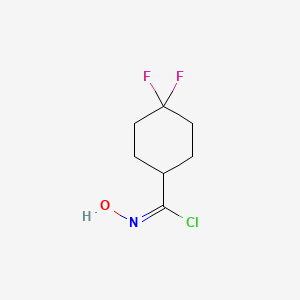
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
